molecular formula C16H31N3O2 B1286512 16-Azidohexadecanoic acid CAS No. 112668-54-9

16-Azidohexadecanoic acid

Cat. No.: B1286512
CAS No.: 112668-54-9
M. Wt: 297.44 g/mol
InChI Key: VLFHDUVVGCRNIZ-UHFFFAOYSA-N
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Description

16-Azidohexadecanoic acid is a synthetic fatty acid that contains an azide group. This compound is primarily used as a molecular probe in fatty acid metabolism and as a modification marker for nucleotides. It is also a reagent in click chemistry, which involves copper-catalyzed azide-alkyne cycloaddition reactions .

Mechanism of Action

Target of Action

16-Azidohexadecanoic acid is a synthetic fatty acid that can be used as a modification marker for nucleotides and a molecular probe for fatty acid metabolism . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Mode of Action

The mode of action of this compound involves its interaction with its targets through a process known as click chemistry . This process involves a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc), where the azide group in the this compound reacts with alkyne groups in other molecules . This reaction allows for the modification of nucleotides and serves as a probe for fatty acid metabolism .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in fatty acid metabolism . Fatty acid degradation occurs through the well-characterized β-oxidation cycle and yields acetyl-coenzyme A (CoA), which is further metabolized to obtain energy and precursors for cellular biosynthesis .

Result of Action

The result of the action of this compound is the modification of nucleotides and the probing of fatty acid metabolism . This can provide valuable insights into the processes of nucleotide modification and fatty acid metabolism, and can be used in various research and diagnostic applications .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) can be affected by factors such as temperature, pH, and the presence of copper ions . Additionally, the stability and efficacy of this compound may be influenced by factors such as the presence of other chemicals or biological molecules, as well as the specific conditions within the body or the experimental setup.

Safety and Hazards

The safety data sheet for 16-Azidohexadecanoic acid suggests that it should be handled with care. In case of skin contact, it is recommended to take off immediately all contaminated clothing and rinse skin with water .

Future Directions

16-Azidohexadecanoic acid has immense scientific potential. It can be used as a modification marker for nucleotides and a molecular probe for fatty acid metabolism . Its diverse applications in cutting-edge research are paving the way for groundbreaking discoveries .

Biochemical Analysis

Biochemical Properties

16-Azidohexadecanoic acid plays a significant role in various biochemical reactions. It interacts with enzymes such as acyl-CoA synthetase (FadD) and fatty acid transporters like FadL . These interactions are crucial for the activation and transport of fatty acids within cells. The azide group in this compound allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions, facilitating the study of fatty acid metabolism and the modification of biomolecules .

Cellular Effects

This compound influences several cellular processes. It is involved in the uptake and degradation of fatty acids, impacting cellular metabolism and energy production . This compound can affect cell signaling pathways and gene expression by modifying nucleotides and interacting with various proteins . Its role in fatty acid metabolism also suggests potential effects on cellular lipid composition and membrane structure .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with enzymes and proteins involved in fatty acid metabolism. It acts as a substrate for acyl-CoA synthetase, leading to the formation of acyl-CoA thioesters . These thioesters are then metabolized through β-oxidation, producing acetyl-CoA and other intermediates . The azide group enables click chemistry reactions, allowing for the precise labeling and tracking of fatty acids within cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider in experimental designs. The compound’s ability to undergo click chemistry reactions also makes it a useful tool for studying temporal changes in fatty acid metabolism .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, it may facilitate the study of fatty acid metabolism without causing significant toxicity . Higher doses could potentially lead to adverse effects, including disruptions in cellular metabolism and toxicity . Understanding the dosage effects is crucial for designing safe and effective experiments.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to fatty acid metabolism. It is activated by acyl-CoA synthetase to form acyl-CoA thioesters, which then enter the β-oxidation cycle . This process produces acetyl-CoA, which is further metabolized to generate energy and biosynthetic precursors . The compound’s azide group also allows for the study of metabolic flux and the identification of metabolic intermediates through click chemistry .

Transport and Distribution

Within cells, this compound is transported and distributed by fatty acid transporters such as FadL . Once inside the cell, it is activated by acyl-CoA synthetase and incorporated into various metabolic pathways . The compound’s distribution within tissues and its accumulation in specific cellular compartments can be influenced by its interactions with transport proteins and binding partners .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with specific targeting signals and post-translational modifications. It can be directed to various cellular compartments, including the mitochondria and endoplasmic reticulum, where fatty acid metabolism occurs . The compound’s localization can affect its activity and function, influencing cellular processes such as energy production and lipid synthesis .

Preparation Methods

16-Azidohexadecanoic acid can be synthesized through the reaction of 16-bromohexadecanoic acid with sodium azide in dimethylformamide (DMF). The reaction involves the substitution of the bromine atom with an azide group . The synthetic route is as follows:

  • Dissolve 16-bromohexadecanoic acid in DMF.
  • Add sodium azide to the solution.
  • Stir the mixture at room temperature until the reaction is complete.
  • Purify the product using standard techniques such as flash chromatography.

Chemical Reactions Analysis

16-Azidohexadecanoic acid undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include copper sulfate, sodium ascorbate, and various alkynes. The major products formed from these reactions are triazole derivatives.

Comparison with Similar Compounds

Properties

IUPAC Name

16-azidohexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O2/c17-19-18-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(20)21/h1-15H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFHDUVVGCRNIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCC(=O)O)CCCCCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597700
Record name 16-Azidohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112668-54-9
Record name 16-Azidohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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